molecular formula C13H19NO B5343243 2,4,6-trimethyl-N-propylbenzamide

2,4,6-trimethyl-N-propylbenzamide

Cat. No.: B5343243
M. Wt: 205.30 g/mol
InChI Key: BDIVJHJXIUAWAN-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-propylbenzamide is a substituted benzamide derivative characterized by a benzene ring with three methyl groups at the 2-, 4-, and 6-positions and a propyl chain attached to the amide nitrogen. The compound’s steric and electronic properties are influenced by the electron-donating methyl groups and the flexible N-propyl substituent, which may impact its solubility, stability, and reactivity in chemical or pharmaceutical contexts.

Properties

IUPAC Name

2,4,6-trimethyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-6-14-13(15)12-10(3)7-9(2)8-11(12)4/h7-8H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIVJHJXIUAWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-propylbenzamide typically involves the following steps:

    Acylation Reaction: The starting material, 2,4,6-trimethylbenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with propylamine in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acylation: Large quantities of 2,4,6-trimethylbenzoic acid are acylated using industrial-grade reagents.

    Continuous Amidation: The resulting acid chloride is continuously fed into a reactor containing propylamine and a base, ensuring efficient conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2,4,6-trimethylbenzoic acid derivatives.

    Reduction: 2,4,6-trimethyl-N-propylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2,4,6-trimethyl-N-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzamide Core Amide Nitrogen Substituent Key Properties/Applications References
2,4,6-Trimethyl-N-propylbenzamide 2,4,6-Trimethyl Propyl High lipophilicity; potential steric hindrance in reactions Inferred
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H functionalization
N-tert-Butyl-2,4,6-trimethyl-N-propylbenzamide 2,4,6-Trimethyl tert-Butyl + Propyl Enhanced steric bulk; studied in decarboxylation/photochemical reactions
N-[3-(Dimethylamino)propyl]-...benzamide () Heterocyclic + 3-substituent Dimethylamino propyl Complex pharmacological activity (e.g., kinase inhibition)

Steric and Electronic Effects

  • Methyl Substitution Patterns: The 2,4,6-trimethylbenzamide core in the target compound creates significant steric hindrance compared to monosubstituted analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This hindrance may reduce reactivity in metal-catalyzed reactions (e.g., C–H functionalization) but could enhance thermal stability due to electron-donating methyl groups .
  • Amide Nitrogen Substituents :
    The N-propyl group offers moderate flexibility and lipophilicity, contrasting with the rigid tert-butyl group in N-tert-butyl-2,4,6-trimethyl-N-propylbenzamide, which further restricts molecular rotation and may stabilize intermediates in photochemical reactions .

Physicochemical Properties

  • Lipophilicity: The 2,4,6-trimethyl group increases hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or dimethylamino groups) . This property may favor applications in lipid-soluble formulations or organic-phase reactions.
  • Solubility: Reduced aqueous solubility compared to hydroxylated derivatives (e.g., ’s compound) but enhanced compatibility with nonpolar solvents.

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